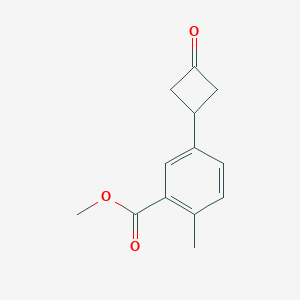

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate

Description

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate is a benzoic acid derivative with a methyl ester at the carboxylic acid position, a methyl substituent at the 2-position of the aromatic ring, and a 3-oxocyclobutyl group at the 5-position. The 3-oxocyclobutyl moiety introduces a strained four-membered ring with a ketone functional group, which may influence its chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 2-methyl-5-(3-oxocyclobutyl)benzoate |

InChI |

InChI=1S/C13H14O3/c1-8-3-4-9(10-5-11(14)6-10)7-12(8)13(15)16-2/h3-4,7,10H,5-6H2,1-2H3 |

InChI Key |

FUWOBISUESIXBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC(=O)C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-5-(3-oxocyclobutyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 2-methyl-5-(3-oxocyclobutyl)benzoic acid.

Reduction: Formation of 2-methyl-5-(3-hydroxycyclobutyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutyl ketone group is particularly reactive, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of methyl 2-methyl-5-(3-oxocyclobutyl)benzoate with other benzoate esters:

Key Observations :

- The 3-oxocyclobutyl group distinguishes the target compound from simpler analogs like methyl benzoate and methyl 2-methylbenzoate. This group may enhance steric hindrance and alter electronic properties due to the ketone and ring strain .

- Compared to methyl 2,4-dihydroxy-6-methyl benzoate, the target compound lacks hydroxyl groups but includes a nonpolar cyclobutyl ketone, suggesting differences in solubility and hydrogen-bonding capacity .

Insecticidal Activity

Methyl benzoate has demonstrated potent fumigant toxicity against pests like Plodia interpunctella (LC₅₀ = 0.1 µL/L air), outperforming synthetic alternatives . While the target compound’s bioactivity is unstudied, the 3-oxocyclobutyl group could modulate interactions with insect enzymes or receptors. For example, cyclobutane-containing compounds often exhibit unique binding affinities due to conformational rigidity .

Pharmaceutical Relevance

Compounds with strained rings (e.g., cyclobutanes) are explored in drug discovery for their ability to improve metabolic stability.

Biological Activity

Methyl 2-methyl-5-(3-oxocyclobutyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a benzoate moiety and a cyclobutyl ring. The presence of the keto group (3-oxocyclobutyl) suggests potential reactivity that could be exploited in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

- Antimicrobial Properties : The compound has shown promise against certain bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The findings demonstrated:

- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound induced apoptosis, characterized by increased Annexin V staining and caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Apoptosis induction |

| Prostate Cancer | 20 | Cell cycle arrest |

| Colon Cancer | 18 | Enzyme inhibition |

Antimicrobial Activity

In another research project, the antimicrobial efficacy of this compound was evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the benzoate and cyclobutyl moieties can enhance potency and selectivity. For instance:

- Alkyl Substituents : Introducing longer alkyl chains on the benzoate ring may improve lipophilicity and cellular uptake.

- Functional Group Variations : Altering the position or type of functional groups on the cyclobutyl ring can lead to significant changes in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.